3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile
Description
3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile is a pyrrolidine derivative characterized by a cyclopropyl substituent at the 3-position and a nitrile (-CN) group adjacent to the ketone (-2-oxo) moiety. This compound is of interest in medicinal and synthetic chemistry due to its unique stereoelectronic properties.
Properties
IUPAC Name |
3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-8(6-1-2-6)3-4-10-7(8)11/h6H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLOYDKKQPQELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCNC2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One efficient method reported involves the use of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate as a starting material . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a building block for bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile and its analogs:
Research Findings and Limitations
- Crystallographic Data: The spiro analog’s single-crystal X-ray structure reveals a dihedral angle of 89.2° between the indoline and pyrrolidine rings, emphasizing its non-planar geometry . Similar data for the target compound is lacking, highlighting a research gap.
- Synthetic Accessibility : The cyclopropyl group in the target compound requires specialized reagents (e.g., cyclopropanation agents), whereas 1-methyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized via standard lactamization .
Biological Activity
3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile, a nitrogen-containing heterocyclic compound, has garnered attention for its potential biological activities. Characterized by a pyrrolidine ring, a cyclopropyl group, and a nitrile functional group, this compound exhibits significant interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of this compound is C₉H₁₁N₃O, with a molecular weight of approximately 164.20 g/mol. The presence of carbonitrile and keto groups contributes to its unique reactivity and biological interactions.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor . Its structure allows it to bind to specific enzymes involved in various metabolic processes. Notably, studies have shown its potential as a pharmacological agent in areas such as:
- Antibacterial Activity : It has demonstrated significant antibacterial effects against various pathogens.
- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cell lines, indicating potential use in cancer therapy.
The mechanism by which this compound exerts its biological effects involves interaction with target enzymes and receptors. Binding affinity assays and structural analyses have been utilized to elucidate these interactions, revealing that the compound's unique stereochemistry plays a crucial role in its reactivity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common synthetic routes include:
- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions.
- Introduction of the Cyclopropyl Group : Achieved through specific alkylation methods.
- Nitrile Functionalization : Involves reactions that incorporate the cyano group into the molecular framework.
These methods highlight the versatility in synthesizing this compound while maintaining high purity levels.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparison table illustrating key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (3R,5R)-3-Cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile | C₉H₁₂N₂O | Contains a methyl group at the 5-position; potential differences in biological activity due to stereochemistry. |
| (3S)-1-Cyclopropyl-5-oxopyrrolidine | C₈H₁₀N₂O | Lacks carbonitrile functionality; different substitution pattern leading to altered properties. |
The unique combination of functional groups and stereochemistry in this compound may confer distinct biological activities not observed in other similar compounds.
Case Studies
Recent studies have explored the biological activity of this compound:
- Antibacterial Activity : A study evaluated its effectiveness against Staphylococcus aureus and E. coli, demonstrating higher efficacy than traditional antibiotics like ampicillin .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays showed that this compound inhibited cell proliferation in various cancer cell lines (e.g., RKO, MCF-7) with IC50 values ranging from 49.79 µM to 113.70 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
